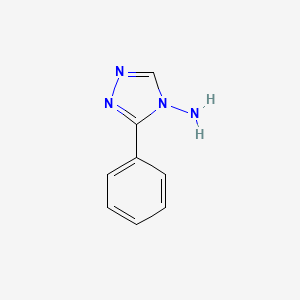

3-苯基-4H-1,2,4-三唑-4-胺

描述

“3-phenyl-4H-1,2,4-triazol-4-amine” is a compound with the CAS Number: 38345-23-2 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 3-phenyl-4H-1,2,4-triazol-4-ylamine .

Synthesis Analysis

A series of 4,5-bis (substituted phenyl)-4H-1,2,4-triazol-3-amine compounds was designed, synthesized, and evaluated to determine their potential as anti-lung cancer agents . The synthesis of these compounds involved a cyclization reaction . Commercially available (tert-butoxycarbonyl)-L-phenylalanine was treated as the primary starting material to produce all derivatives using well-established methods .

Molecular Structure Analysis

The structure of “3-phenyl-4H-1,2,4-triazol-4-amine” was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data . The C13 on the coumarin ketone formed an intramolecular hydrogen bond with O11 on the benzopyran ring, connecting with surrounding atoms to form a stable six-membered ring .

Chemical Reactions Analysis

The reaction mechanism for the benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6-31+G (d) computational level . Three transition states (TS) have been identified. The TS1 corresponds to hydrogen transfer from the NH2 group to the C = O bond and nucleophillic .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 99-100 . It has a molecular weight of 160.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

科学研究应用

晶体学性质

3-苯基-4H-1,2,4-三唑-4-胺在其晶体形式中表现出有趣的结构特征。它有两种互变异构体一起结晶,在其结构中显示出不同程度的平面度和二面角。分子几何形状的这种变化显着影响分子的电子性质,例如 π 电子离域,与互变异构体相比,3-苯基-1,2,4-三唑-5-胺分子中的 π 电子离域更广泛 (Dolzhenko 等人,2008)。

合成和化学反应

有几项研究重点关注与 3-苯基-4H-1,2,4-三唑-4-胺相关的化合物的合成。例如,相关化合物的有效一步合成方法,如 3-苯基-1-(6-苯基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-3-基)-1H-吡唑-5-胺,展示了原子经济和多组分合成方法的潜力 (Sujatha 等人,2018)。此外,对相关三唑化合物的氨甲基化研究揭示了反应机理以及与仲胺形成盐的见解 (Shegal & Postovskii,1965;2013)。

工业应用

3-苯基-4H-1,2,4-三唑-4-胺及其衍生物在各个行业中得到应用。这些化合物作为精细有机合成工业中的原材料,在农业(杀虫剂、杀菌剂等)、医药(生产具有保肝和抗氧化特性的药物)以及高能物质(如炸药和推进剂)中得到应用 (Nazarov 等人,2022)。

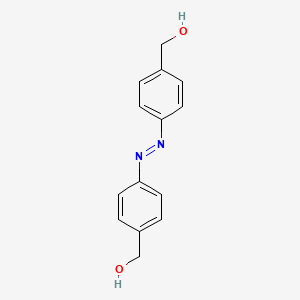

生物成像应用

三唑衍生物(包括与 3-苯基-4H-1,2,4-三唑-4-胺相关的衍生物)最引人入胜的应用之一是在生物成像领域。例如,已经开发出一种基于三唑的荧光探针用于 Zn2+ 成像,展示了在生物和医学成像应用中的潜力 (Iniya 等人,2014)。

作用机制

Target of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity . They usually possess pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

The mode of action of 3-phenyl-4H-1,2,4-triazol-4-amine involves several processes. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known that derivatives of 1,2,4-triazole have a wide range of biological activity .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

安全和危害

未来方向

The potential application of compound BCTA as a drug should be further examined . Triazole compounds are currently being studied for their potential multi-target pharmacological activities . The discovery of novel anti-cancer agents with highly effective modes of action against tumors is an important and challenging task .

属性

IUPAC Name |

3-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-6-10-11-8(12)7-4-2-1-3-5-7/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJKDFCKNSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427855 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38345-23-2 | |

| Record name | 3-phenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

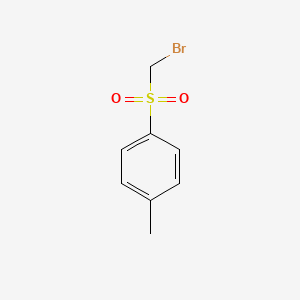

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)

![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)